molecular formula C54H92O24 B8087363 Mogroside IV-A

Mogroside IV-A

Cat. No.: B8087363
M. Wt: 1125.3 g/mol
InChI Key: OKGRRPCHOJYNKX-APMSXLJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mogroside IV-A is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound is a non-caloric sweetener and has been used in traditional Chinese medicine for its various health benefits, including antioxidant, anti-diabetic, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mogroside IV-A can be synthesized through enzymatic biotransformation. One method involves the use of immobilized β-glucosidase to convert mogroside V into this compound. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, carrier activation time of 1 hour, and binding enzyme time of 12 hours. The reaction is carried out at 60°C and pH 5 .

Industrial Production Methods

Industrial production of this compound involves the extraction of Siraitia grosvenorii followed by a series of purification steps. The process includes grinding the fruit, extraction, filtration, membrane separation, adsorption separation, and elution with ethanol. The extract is then decolorized with resin and dried to obtain this compound with a content of 15-55% .

Chemical Reactions Analysis

Types of Reactions

Mogroside IV-A undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the mogroside structure, while hydrolysis involves the cleavage of glycosidic bonds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include β-glucosidase for enzymatic conversion and ethanol for extraction and purification. The reactions are typically carried out under mild conditions, such as at 60°C and pH 5 for enzymatic reactions .

Major Products Formed

The major products formed from the reactions involving this compound include various mogrosides, such as mogroside V and siamenoside I. These products have different physiological activities and sweetness levels .

Scientific Research Applications

Mogroside IV-A has a wide range of scientific research applications:

Mechanism of Action

Mogroside IV-A exerts its effects through various molecular targets and pathways. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it modulates blood glucose levels by enhancing insulin sensitivity and inhibiting glucose absorption. The anti-cancer effects of this compound are attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Mogroside IV-A is part of a family of mogrosides, which include mogroside V, mogroside VI, and siamenoside I. These compounds share similar structures but differ in the number and type of sugar moieties attached to the triterpenoid backbone. This compound is unique in its specific glycosylation pattern, which contributes to its distinct sweetness and physiological activities. Other similar compounds include mogroside II B, 11-deoxymogroside III, and 7-oxo-mogroside II E .

Conclusion

This compound is a valuable compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and health benefits make it an important subject of scientific research and industrial production.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRRPCHOJYNKX-APMSXLJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.